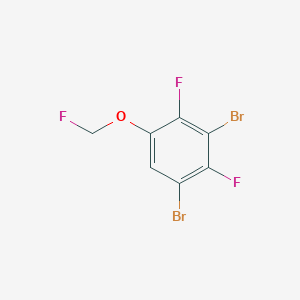
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene can be synthesized through a multi-step process involving the halogenation and fluorination of benzene derivatives. One common method involves the bromination of 2,4-difluoro-5-(fluoromethoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products Formed
Substitution Products: Amino or thiol-substituted derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Hydrocarbons or alcohols.
Coupling Products: Biaryl compounds or extended aromatic systems.
科学的研究の応用
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
作用機序
The mechanism of action of 1,3-dibromo-2,4-difluoro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the fluoromethoxy group can influence its reactivity and binding affinity to biological molecules. The compound may act by modifying enzyme activity, disrupting cellular processes, or interacting with receptors and signaling pathways.
類似化合物との比較
1,3-Dibromo-2,4-difluoro-5-(fluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the additional fluorine and fluoromethoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Differently substituted, affecting its chemical properties and reactivity.
1,3-Dibromo-2,4-difluorobenzene: Lacks the fluoromethoxy group, leading to different applications and reactivity.
特性
分子式 |
C7H3Br2F3O |
|---|---|
分子量 |
319.90 g/mol |
IUPAC名 |
1,3-dibromo-2,4-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(13-2-10)7(12)5(9)6(3)11/h1H,2H2 |
InChIキー |
QJTZFKNPZSHZKU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


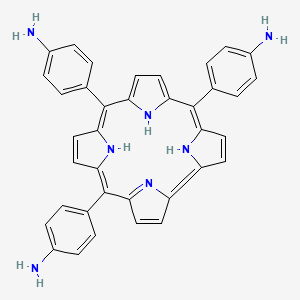
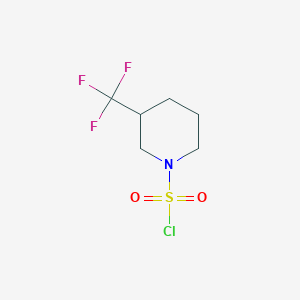
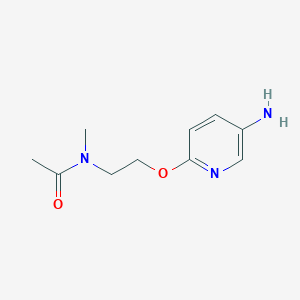
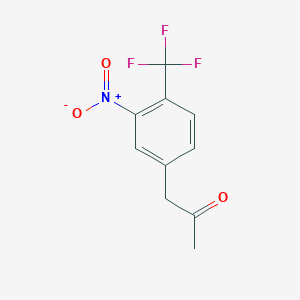
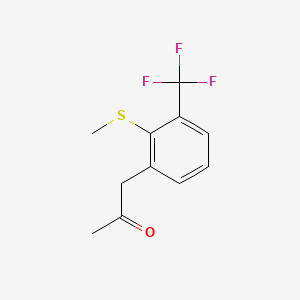
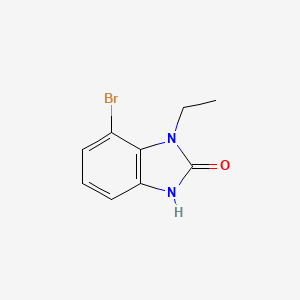
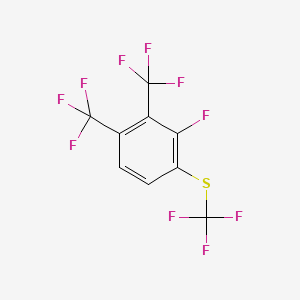
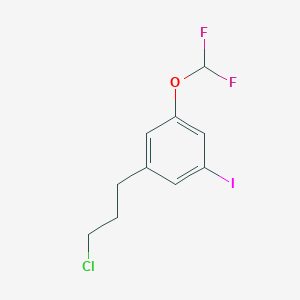
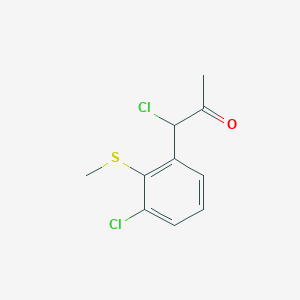
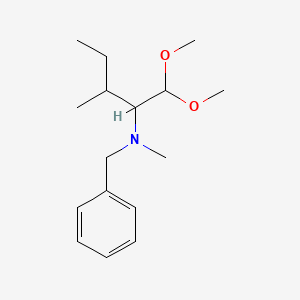
![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)

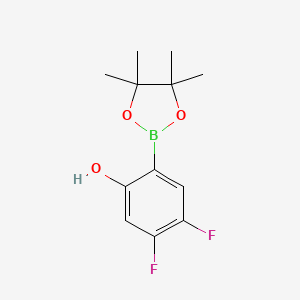
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)
